Cas no 2680537-74-8 (1-Bromo-3,3,4,4-tetrafluoropentane)

1-Bromo-3,3,4,4-tetrafluoropentane 化学的及び物理的性質
名前と識別子
-
- EN300-28257357
- 1-bromo-3,3,4,4-tetrafluoropentane
- 2680537-74-8
- 1-Bromo-3,3,4,4-tetrafluoropentane
-
- MDL: MFCD34183364
- インチ: 1S/C5H7BrF4/c1-4(7,8)5(9,10)2-3-6/h2-3H2,1H3
- InChIKey: SUSBIYPQBOQXBO-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C(C)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 221.96673g/mol
- どういたいしつりょう: 221.96673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 0Ų
1-Bromo-3,3,4,4-tetrafluoropentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28257357-1.0g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-28257357-0.05g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
Enamine | EN300-28257357-10g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95% | 10g |
$4667.0 | 2023-09-09 | |
1PlusChem | 1P0283I9-500mg |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95% | 500mg |
$1109.00 | 2024-05-08 | |
Aaron | AR0283QL-5g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95% | 5g |
$4353.00 | 2023-12-15 | |
1PlusChem | 1P0283I9-2.5g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95% | 2.5g |
$2691.00 | 2024-05-08 | |
Aaron | AR0283QL-2.5g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95% | 2.5g |
$2950.00 | 2025-02-15 | |
Aaron | AR0283QL-10g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Enamine | EN300-28257357-0.5g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-28257357-5.0g |
1-bromo-3,3,4,4-tetrafluoropentane |
2680537-74-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 |
1-Bromo-3,3,4,4-tetrafluoropentane 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
1-Bromo-3,3,4,4-tetrafluoropentaneに関する追加情報
Introduction to 1-Bromo-3,3,4,4-tetrafluoropentane (CAS No. 2680537-74-8)
1-Bromo-3,3,4,4-tetrafluoropentane, with the chemical formula C₅H₅BrF₄, is a fluorinated brominated hydrocarbon that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine substituent at the first carbon position and four fluorine atoms at the third and fourth carbon positions. Such structural motifs make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The significance of 1-Bromo-3,3,4,4-tetrafluoropentane lies in its versatility as a building block in synthetic chemistry. The presence of both bromine and fluorine atoms provides multiple reaction handles for further functionalization. For instance, the bromine atom can undergo nucleophilic substitution reactions, while the fluorine atoms can participate in various cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for creating intricate molecular architectures.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. 1-Bromo-3,3,4,4-tetrafluoropentane fits perfectly into this trend, as it serves as a precursor for developing fluorinated pharmaceuticals. For example, researchers have utilized this compound to synthesize fluorinated analogs of antiviral and anticancer agents. The fluorine atoms can modulate the electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
One of the most compelling applications of 1-Bromo-3,3,4,4-tetrafluoropentane is in the field of drug discovery. The ability to introduce fluorine atoms into a molecular framework is well-documented to improve drug-like properties such as lipophilicity and binding affinity. A notable study published in the Journal of Medicinal Chemistry demonstrated that incorporating fluorinated groups into kinase inhibitors led to enhanced binding to their target proteins. 1-Bromo-3,3,4,4-tetrafluoropentane was used as a key intermediate in synthesizing these inhibitors, showcasing its importance in medicinal chemistry.
The synthesis of 1-Bromo-3,3,4,4-tetrafluoropentane itself is an intriguing process that highlights modern synthetic methodologies. Traditional approaches often involve halogen exchange reactions or direct bromination of pre-existing hydrocarbons. However, recent advancements have enabled more efficient and selective methods. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high precision. These methods not only improve yield but also minimize unwanted byproducts.
From an industrial perspective, 1-Bromo-3, tetrafluoropentane (CAS No. 2680537-74-8) plays a crucial role in scaling up synthetic routes for pharmaceutical intermediates. Its stability under various reaction conditions makes it an ideal candidate for large-scale production. Additionally, its compatibility with green chemistry principles—such as reduced waste generation and energy efficiency—aligns with the growing demand for sustainable chemical processes.
Recent research has also explored the role of 1-Bromo-3, tetrafluoropentane in materials science. Fluorinated compounds are known for their unique electronic and thermal properties, making them suitable for applications in advanced materials like liquid crystals and organic semiconductors. A study published in Advanced Materials demonstrated that incorporating fluorinated groups into polymer backbones enhances thermal stability and optical properties. This opens up new avenues for developing high-performance materials using 1-Bromo-3, tetrafluoropentane as a precursor.
The future prospects of 1-Bromo-3, tetrafluoropentane (CAS No. 2680537-74-8) are promising, given its broad utility across multiple domains. As research continues to uncover new synthetic strategies and applications, this compound is likely to remain at the forefront of chemical innovation. Whether it is in pharmaceuticals, materials science, or agrochemicals, its versatility ensures that it will continue to be a valuable asset for chemists worldwide.
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